4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium
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Overview
Description
4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium is an organic compound that features a sulfonate group attached to a benzene ring with a methyl substituent. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium typically involves the reaction of 4-methylbenzenesulfonyl chloride with [2-(2-methylpropoxy)-2-oxoethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium undergoes various types of chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, facilitating nucleophilic attack by various substrates. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their chemical properties and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzenesulfonate;[2-(2-methoxyethoxy)-2-oxoethyl]azanium
- 4-Methylbenzenesulfonate;[2-(2-ethoxyethoxy)-2-oxoethyl]azanium
- 4-Methylbenzenesulfonate;[2-(2-propoxyethoxy)-2-oxoethyl]azanium
Uniqueness
4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H21NO5S |
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Molecular Weight |
303.38 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium |
InChI |
InChI=1S/C7H8O3S.C6H13NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2)4-9-6(8)3-7/h2-5H,1H3,(H,8,9,10);5H,3-4,7H2,1-2H3 |
InChI Key |
YAFUQQOZKSYAGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)COC(=O)C[NH3+] |
Origin of Product |
United States |
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